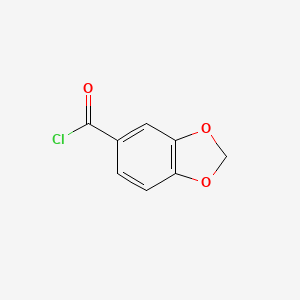






|
REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1.S(Cl)([Cl:15])=O>>[CH2:6]1[O:7][C:8]2[CH:9]=[CH:10][C:2]([C:1]([Cl:15])=[O:12])=[CH:3][C:4]=2[O:5]1
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=2OCOC2C=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residual oil crystallizes immediately
|
|
Type
|
ADDITION
|
|
Details
|
after the addition of petroleum ether
|
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=CC2O1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |